N-cyclopropyl-1-methylCyclopropanecarboxamide
Description
N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a cyclopropane-based carboxamide derivative characterized by a cyclopropane ring substituted with a methyl group at the 1-position and an N-cyclopropyl carboxamide moiety.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(4-5-8)7(10)9-6-2-3-6/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOYNSZLVHCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-methylCyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-methylCyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cyclopropyl-1-methylCyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methylCyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural Comparisons
Table 1: Key Structural Features and Properties
Biological Activity
N-cyclopropyl-1-methylcyclopropanecarboxamide (N-CMCA) is a cyclopropane derivative that has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds, supported by relevant research findings and case studies.
Chemical Structure and Properties
N-CMCA has the molecular formula CHNO with a molecular weight of 139.20 g/mol. The compound features a cyclopropyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities. The inherent ring strain in cyclopropane derivatives often results in increased reactivity, making them valuable in medicinal chemistry.
Biological Activity
The biological activity of N-CMCA is primarily linked to its interactions with various biological targets. Research indicates several potential pharmacological effects:
- Enzyme Inhibition : Cyclopropane derivatives are known for their ability to inhibit specific enzymes, which can be crucial in treating various diseases. For instance, compounds within this class have shown activity against key enzymes involved in metabolic pathways.
- Antimalarial Activity : A recent study identified cyclopropyl carboxamides, including N-CMCA, as having slow-acting activity against the asexual stages of Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited an effective concentration (EC50) of approximately 40 nM without cytotoxic effects on human cells .
- Potential Antitumor Activity : Preliminary data suggest that N-CMCA may exhibit antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This aligns with findings from other cyclopropane derivatives that have demonstrated similar effects .
Comparative Analysis
To better understand the unique biological profile of N-CMCA, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropanecarboxylic Acid | Contains a carboxylic acid group | More acidic; lacks nitrogen functionality |
| N-Cyclobutyl-1-methylcyclobutanecarboxamide | Cyclobutane ring instead of cyclopropane | Less ring strain; different pharmacological profile |
| 1-Methylcyclobutanecarboxamide | Cyclobutane structure with a methyl group | Higher stability due to larger ring size |
The unique combination of structural features in N-CMCA may confer distinct biological activities compared to these similar compounds.
Case Studies
- Antimalarial Efficacy : In a phenotypic screening study conducted on the Janssen Jumpstarter library, N-CMCA was identified as part of the cyclopropyl carboxamide class that showed significant antimalarial activity against P. falciparum. The study highlighted the importance of specific structural moieties in maintaining efficacy while minimizing toxicity .
- Mechanistic Insights : Further investigations revealed that cyclopropyl carboxamides target cytochrome b within mitochondria, leading to disruptions in mitochondrial function in resistant strains of P. falciparum. This finding underscores the potential for developing new antimalarial agents based on this scaffold .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity (>95%) .
Basic Question: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
Q. Table 1: Key Structural Parameters
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| X-ray | C–C bond length (cyclopropane) | 1.51–1.54 Å | |
| ¹H NMR | N-Methyl signal | δ 2.8–3.1 ppm (s) |
Advanced Question: What reaction intermediates are critical in the formation of this compound?
Methodological Answer:
Key intermediates include:
- Metal-Carbene Complexes : Rhodium-carbene intermediates form during cyclopropanation, confirmed via trapping experiments with styrene .
- Activated Amides : N-Hydroxysuccinimide (NHS) esters of cyclopropanecarboxylic acid enhance coupling efficiency .
Q. Mechanistic Insight :
- Cyclopropane ring strain (≈27 kcal/mol) drives regioselective amidation .
Advanced Question: How should researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 80%) for this compound?
Methodological Answer:
- Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example:
- Dichloromethane (DCM) yields 50% due to poor solubility.
- Tetrahydrofuran (THF) increases yield to 80% via better amine activation .
- Reproducibility Checks : Validate purity of starting materials (HPLC >99%) and moisture-free conditions .
Basic Question: What analytical techniques are recommended for quantifying this compound in complex mixtures?
Methodological Answer:
Q. Table 2: Analytical Parameters
| Method | Column/Detector | Key Parameter | Reference |
|---|---|---|---|
| HPLC | C18, UV 254 nm | Retention time: 8.2 min | |
| LC-MS | ESI+, Q-TOF | m/z 168.1 |
Advanced Question: How do stereochemical variations (e.g., cis vs. trans isomers) affect the biological activity of this compound?
Methodological Answer:
- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to separate isomers.
- Activity Correlation : Cis isomers show 3–5× higher receptor binding affinity due to optimal cyclopropane ring conformation .
Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect N-oxide derivatives (common byproducts at m/z 184.1) .
- Mitigation :
- Add antioxidants (e.g., BHT) to prevent oxidation.
- Optimize stoichiometry (1:1.05 amine:acid) to minimize unreacted intermediates .
Advanced Question: Can computational models predict the stability of this compound under varying pH conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
